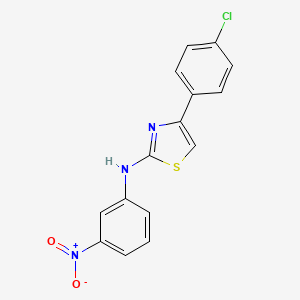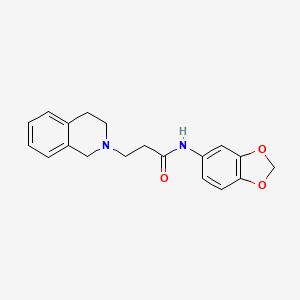
N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodioxole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via Pictet-Spengler reaction or Bischler-Napieralski reaction.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and isoquinoline derivatives through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis machines, and purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.
Isoquinoline Derivatives: Compounds with isoquinoline moieties and varying functional groups.
Uniqueness
N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE is unique due to its specific combination of benzodioxole and isoquinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(20-16-5-6-17-18(11-16)24-13-23-17)8-10-21-9-7-14-3-1-2-4-15(14)12-21/h1-6,11H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHPWCGDAVGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
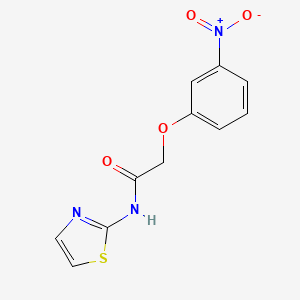
![2-(4-bromophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5832491.png)
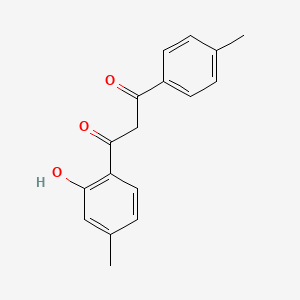
![[2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B5832510.png)
![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B5832529.png)
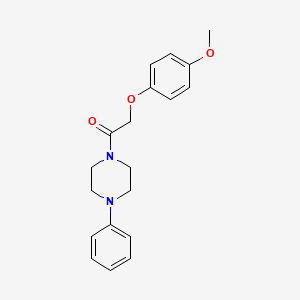
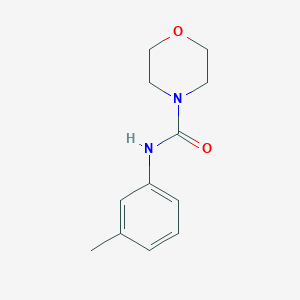
![5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B5832547.png)
